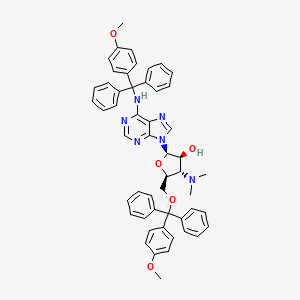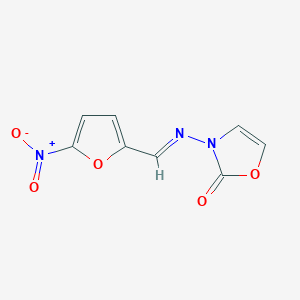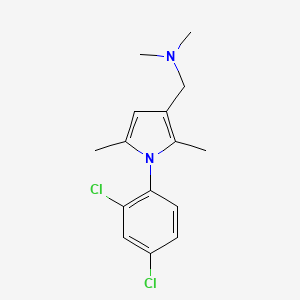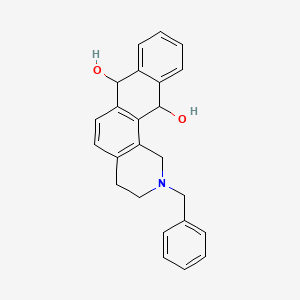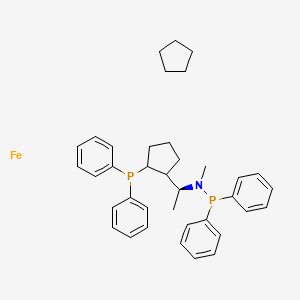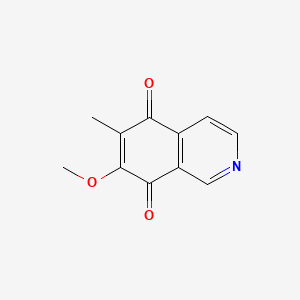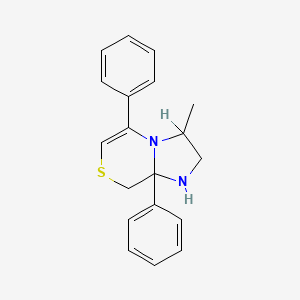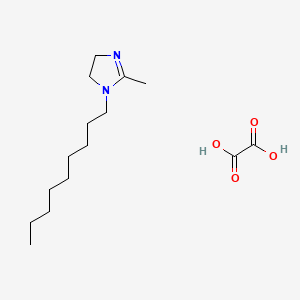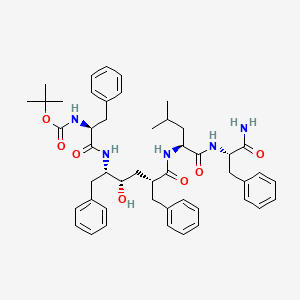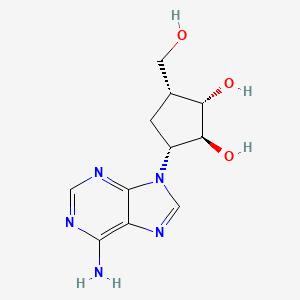
(1S,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol is a complex organic compound that features a purine base attached to a cyclopentane ring This compound is structurally related to nucleosides, which are fundamental components of nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol typically involves multi-step organic synthesis. The process may start with the preparation of the cyclopentane ring, followed by the introduction of the hydroxymethyl group and the attachment of the purine base. Common reagents used in these steps include protecting groups, oxidizing agents, and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The purine base can undergo reduction reactions to modify its electronic properties.
Substitution: The amino group on the purine base can participate in substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions on the purine base could introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound may serve as a nucleoside analog, potentially interfering with nucleic acid synthesis and function. This makes it a candidate for studying cellular processes and developing new therapeutic agents.
Medicine
In medicine, nucleoside analogs are often used as antiviral and anticancer agents. This compound could be investigated for its potential to inhibit viral replication or cancer cell proliferation.
Industry
In industry, this compound could be used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties may offer advantages in various applications.
Mechanism of Action
The mechanism of action of (1S,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol likely involves its interaction with nucleic acids and enzymes. The purine base can form hydrogen bonds with complementary bases, potentially disrupting nucleic acid structures. Additionally, the compound may inhibit enzymes involved in nucleic acid synthesis, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the cyclopentane ring.
2’-Deoxyadenosine: A nucleoside analog lacking a hydroxyl group at the 2’ position.
Uniqueness
What sets (1S,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol apart is its specific stereochemistry and the presence of the hydroxymethyl group. These features may confer unique biological activity and chemical reactivity, making it a valuable compound for research and development.
Properties
CAS No. |
91382-84-2 |
|---|---|
Molecular Formula |
C11H15N5O3 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
(1S,2S,3R,5R)-3-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol |
InChI |
InChI=1S/C11H15N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h3-6,8-9,17-19H,1-2H2,(H2,12,13,14)/t5-,6-,8+,9+/m1/s1 |
InChI Key |
UGRNVLGKAGREKS-YGBUUZGLSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO |
Canonical SMILES |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



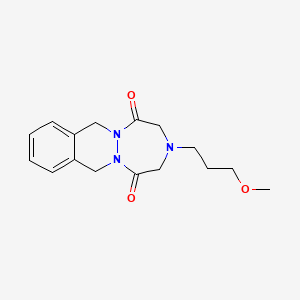
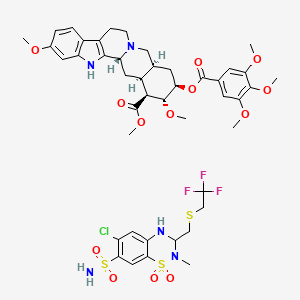
![2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12787024.png)
